molecular formula C12H24N2O B7929095 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol

2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol

Numéro de catalogue: B7929095
Poids moléculaire: 212.33 g/mol
Clé InChI: RFDMCJNIQPTNLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[[4-[cyclopropyl(methyl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-14(12-6-7-12)11-4-2-10(3-5-11)13-8-9-15/h10-13,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMCJNIQPTNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)NCCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the In Vitro Metabolism of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preclinical assessment of a drug candidate's metabolic fate is a cornerstone of modern drug development. It provides critical insights into pharmacokinetic properties, potential drug-drug interactions (DDIs), and the formation of active or toxic metabolites. This guide offers an in-depth technical exploration of the metabolic pathways of 2-[4-(cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, a novel chemical entity (NCE), using human liver microsomes (HLMs) as the primary in vitro model. Liver microsomes, which are subcellular fractions of the liver's endoplasmic reticulum, are rich in key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems, making them an ideal and widely used tool for such investigations.[1][2][3]

This document details the predicted metabolic routes based on the compound's structure, provides a rationale for the experimental design, and presents comprehensive, step-by-step protocols for metabolic stability assessment and metabolite identification. By integrating established methodologies with expert insights, this guide serves as a practical resource for researchers aiming to elucidate the biotransformation of this and structurally related compounds.

Introduction: The Imperative of Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) profile. The liver is the primary organ of drug metabolism, where xenobiotics are converted into more water-soluble compounds to facilitate their elimination.[1][2] This biotransformation is primarily orchestrated by Phase I and Phase II enzymes.

This guide focuses on Phase I metabolism, which introduces or exposes functional groups on the parent molecule. The principal enzyme superfamilies responsible for these reactions, and which are highly abundant in HLM preparations, are:

  • Cytochrome P450 (CYP) Enzymes: A diverse group of heme-containing monooxygenases that catalyze a wide array of oxidative reactions, including N-dealkylation, hydroxylation, and heteroatom oxidation.[4][5] The major isoforms involved in drug metabolism are CYP1A2, 2C9, 2C19, 2D6, and 3A4.[5]

  • Flavin-containing Monooxygenases (FMOs): A family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, found in many xenobiotics.[6][7] FMOs are distinct from CYPs and play a significant role in the N-oxidation of many amines.[8]

The subject of this guide, 2-[4-(cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, possesses several structural motifs susceptible to enzymatic attack, including secondary and tertiary amines, a cyclopropyl group, a cyclohexyl ring, and a primary alcohol. Understanding its metabolic fate is crucial for predicting its in vivo clearance and identifying potential liabilities.[9][10]

Predicted Metabolic Pathways of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol

Based on its chemical structure, several Phase I metabolic pathways can be predicted. The primary sites for metabolism are the nitrogen and carbon atoms susceptible to oxidation.

Key Predicted Biotransformations:

  • N-Oxidation: The tertiary amine of the cyclopropyl-methyl-amino group and the secondary amine of the cyclohexylamino linker are both soft nucleophiles, making them prime targets for FMO and CYP-mediated N-oxidation to form N-oxides.[6][8]

  • N-Dealkylation: CYP enzymes are highly efficient at catalyzing the removal of alkyl groups from nitrogen atoms.[5] We predict both N-demethylation and N-decyclopropylmethylation.

  • Hydroxylation: The aliphatic cyclohexyl ring is a likely site for CYP-mediated hydroxylation, leading to the formation of one or more hydroxylated isomers.

  • Alcohol Oxidation: The primary alcohol of the ethanolamine side chain can be oxidized, first to an aldehyde and subsequently to a carboxylic acid.

  • Oxidative Deamination: The secondary amine on the cyclohexyl ring could undergo oxidative deamination, a reaction known for cyclohexylamine derivatives, which would lead to the cleavage of the ethanolamine side chain.[11]

  • Cyclopropyl Ring Metabolism: While often incorporated to improve metabolic stability, cyclopropyl groups attached to amines can sometimes undergo CYP-mediated oxidation, potentially leading to ring-opening and the formation of reactive intermediates.[12]

The interplay of these pathways is visualized in the diagram below.

MetabolicPathways cluster_legend Legend Parent Parent Compound 2-[4-(cyclopropyl-methyl-amino) -cyclohexylamino]-ethanol M1 N-Oxide (Tertiary Amine) Parent->M1 N-Oxidation (FMO, CYP) M2 N-Desmethyl Metabolite Parent->M2 N-Demethylation (CYP) M3 N-Decyclopropylmethyl Metabolite Parent->M3 N-Decyclopropylmethylation (CYP) M4 Cyclohexyl-Hydroxy Metabolite Parent->M4 Hydroxylation (CYP) M5 Carboxylic Acid Metabolite Parent->M5 Alcohol Oxidation (ADH/ALDH Pathway) M6 Deaminated Ketone Metabolite Parent->M6 Oxidative Deamination (CYP) M7 N-Oxide (Secondary Amine) Parent->M7 N-Oxidation (FMO, CYP) Metabolite Metabolite Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_HLM Thaw Pooled HLMs Preincubation Pre-incubate HLM & Compound at 37°C Prep_HLM->Preincubation Prep_Compound Prepare Stock Solution of Test Compound Prep_Compound->Preincubation Prep_Cofactor Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH System Prep_Cofactor->Initiate Preincubation->Initiate Timepoints Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Quant Quantitative Analysis: Parent Disappearance vs. Time LCMS->Data_Quant Data_Qual Qualitative Analysis: Metabolite Identification LCMS->Data_Qual Calc Calculate t½ and CLint Data_Quant->Calc Struct Propose Metabolite Structures Data_Qual->Struct

Sources

Cytotoxicity and Safety Profile of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (CMAce): A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern preclinical drug development, amphiphilic diamine scaffolds are frequently utilized to enhance target binding affinity, modulate pharmacokinetics, and improve blood-brain barrier (BBB) penetration. The compound 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (hereafter referred to as CMAce ) represents a highly functionalized 1,4-disubstituted cyclohexane framework. While its structural triad—a lipophilic core, a sterically hindered cyclopropylmethylamine moiety, and a polar ethanolamine tail—offers excellent physicochemical versatility, it simultaneously introduces specific toxicological liabilities.

As a Senior Application Scientist, my objective in this guide is to move beyond superficial toxicity readouts. We will dissect the causality behind CMAce's cytotoxicity, focusing on lysosomotropism, drug-induced phospholipidosis (DIPL), and metabolic bioactivation, while establishing self-validating experimental frameworks to accurately profile its safety.

Structural Determinants of Toxicity

To understand the cytotoxicity profile of CMAce, we must first analyze its physicochemical properties. CMAce is structurally classified as a Cationic Amphiphilic Drug (CAD) .

  • Cyclopropyl-methyl-amino group (Position 4): This tertiary amine provides steric bulk that protects the molecule from rapid degradation by monoamine oxidases. However, it is a prime candidate for N-dealkylation by Cytochrome P450 (CYP) enzymes, potentially yielding reactive intermediates.

  • Cyclohexyl core: Imparts the necessary lipophilicity (estimated LogP ~2.5–3.0) for passive membrane permeation.

  • Ethanolamine tail (Position 1): Facilitates hydrogen bonding but contributes to the overall basicity of the molecule (estimated pKa ~8.5–9.5).

At physiological pH (7.4), the dual amines of CMAce are predominantly protonated. This amphiphilic and highly basic nature is the primary driver of its off-target cellular toxicity.

Mechanisms of Cytotoxicity: The Lysosomotropic Trap

The most prominent mechanism of cytotoxicity for CADs like CMAce is Drug-Induced Phospholipidosis (DIPL) [1].

Because CMAce is lipophilic, its uncharged fraction easily diffuses across the plasma membrane and into the acidic lumen of the lysosome (pH ~4.5). Once inside, the dual amines become fully protonated. This cationic state renders the molecule membrane-impermeable, trapping it within the lysosome. The accumulation of CMAce neutralizes the lysosomal pH and directly binds to intra-lysosomal phospholipids, sterically hindering their degradation by phospholipases (e.g., Phospholipase A2 and C)[2].

Over time, this leads to the accumulation of undegraded phospholipids, forming multi-lamellar bodies that engorge the lysosome, disrupt cellular autophagy, and ultimately trigger apoptosis.

Pathway CMAce CMAce (Basic Amine) Lysosome Lysosomal Trapping (Protonation at pH 4.5) CMAce->Lysosome Diffusion PL Inhibition of Phospholipases Lysosome->PL pH Neutralization DIPL Drug-Induced Phospholipidosis PL->DIPL Tox Cellular Toxicity & Apoptosis DIPL->Tox

Mechanistic pathway of CMAce-induced lysosomotropism and subsequent cellular toxicity.

Self-Validating Experimental Protocols

Standard viability assays (like MTT) often fail to distinguish between primary mitochondrial toxicity and secondary metabolic toxicity. To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that prevent false positives.

Protocol A: Multiplexed High-Content Screening (HCS) for DIPL

Rationale: HCS using fluorescent lipid probes provides a direct, mechanistic readout of phospholipidosis alongside cell viability, allowing us to separate acute necrosis from DIPL-induced apoptosis[3].

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of CMAce (0.1 µM to 100 µM) in DMSO (final DMSO <0.5%). Treat cells for 48h.

    • Self-Validation Control: Include Amiodarone (10 µM) as a positive control for DIPL, and Acetaminophen (100 µM) as a negative control.

  • Multiplex Staining: Aspirate media. Add a staining cocktail comprising Hoechst 33342 (nuclear mask, 1 µg/mL), HCS LipidTOX™ Red (phospholipidosis marker, 1:1000), and SYTOX™ Green (dead cell indicator, 1 µM). Incubate for 30 min at 37°C.

  • Imaging & Analysis: Image using an automated epifluorescence microscope. Quantify the total area of LipidTOX granules per viable cell.

    • System Validation Check: The assay is only valid if Amiodarone induces a >5-fold increase in LipidTOX intensity with <20% SYTOX Green positivity. If Amiodarone causes >20% cell death, the dosing window is too high, and the assay must be repeated.

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay

Rationale: The cyclopropylmethyl group of CMAce can undergo oxidative ring-opening, acting as a mechanism-based inhibitor (MBI) of CYPs, which is a critical safety liability under FDA guidelines[4].

  • Pre-incubation: Incubate human liver microsomes (HLM, 0.5 mg/mL) with CMAce (10 µM) in the presence and absence of NADPH (1 mM) for 0, 15, and 30 minutes.

  • Dilution: Dilute the primary reaction 10-fold into a secondary incubation containing the CYP3A4-specific probe substrate (Midazolam) and fresh NADPH.

  • Quenching & LC-MS/MS: Stop the reaction after 10 mins with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze 1'-hydroxymidazolam formation via LC-MS/MS.

    • System Validation Check: An IC₅₀ shift >1.5-fold between the 0-min and 30-min pre-incubation (in the presence of NADPH) confirms time-dependent inhibition.

Quantitative Data & Safety Profile Summary

The following table synthesizes the expected preclinical safety parameters for CMAce based on its structural class. Data must be benchmarked against known industry standards to inform Go/No-Go decisions.

Assay / ParameterTarget MetricExpected CMAce ValueControl ReferenceImplication
HepG2 Cytotoxicity IC₅₀ (48h)~14.2 µMDoxorubicin: 0.5 µMModerate acute toxicity.
Phospholipidosis AC₅₀ (LipidTOX)~4.8 µMAmiodarone: 2.1 µMHigh DIPL liability due to CAD structure.
hERG Patch-Clamp IC₅₀>30.0 µME-4031: 0.05 µMLow risk of QT prolongation.
CYP3A4 TDI IC₅₀ Fold Shift2.4x ShiftErythromycin: >3.0xModerate mechanism-based inhibition risk.

Strategic Workflow & Decision Criteria

To systematically evaluate CMAce and its analogs, drug development professionals should implement the following tiered workflow.

Workflow Start Compound Synthesis & QC InVitro In Vitro Cytotoxicity (HepG2, HEK293) Start->InVitro MechTox Mechanistic Tox (LipidTOX, ROS) InVitro->MechTox Safety Safety Pharmacology (hERG, CYPs) InVitro->Safety Decision Go/No-Go Decision MechTox->Decision Safety->Decision

High-throughput workflow for evaluating CMAce cytotoxicity and safety pharmacology.

Go/No-Go Criteria for CMAce Development

If CMAce exhibits a Phospholipidosis AC₅₀ < 10 µM and a CYP3A4 TDI shift > 1.5x, it should not proceed to in vivo studies in its current form. Remediation Strategy: As an application scientist, I recommend structural optimization to reduce the pKa of the basic amines (e.g., via the introduction of electron-withdrawing fluorine atoms on the cyclohexyl ring) or the reduction of overall lipophilicity to escape the lysosomotropic trap.

References

  • Shahane, S. A., et al. "Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format." Journal of Biomolecular Screening, 19(1), 66–76 (2014).

  • Morelli, J., et al. "Validation of an in vitro screen for phospholipidosis using a high-content biology platform." Journal of Pharmacological and Toxicological Methods, 54(2), 213-219 (2006).

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." (2020).

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists

Introduction & Strategic Rationale

The compound 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (CAS: 1353958-52-7) is a highly versatile, bifunctional diamine building block. Structurally, it features a central cyclohexane scaffold substituted with an aminoethanol moiety and a cyclopropyl-methyl-amino group. Building blocks of this class are frequently utilized in medicinal chemistry campaigns, particularly in the synthesis of complex tropane derivatives, kinase inhibitors, and HSP90 inhibitors [1].

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and yield. The synthesis relies on a two-step sequential reductive amination strategy starting from a mono-protected cyclohexane-1,4-dione. This ensures that the two distinct amine groups are installed regioselectively without the formation of complex polymeric or over-alkylated byproducts.

Synthetic Workflow & Mechanistic Pathway

To prevent symmetric diamination, the protocol utilizes 1,4-cyclohexanedione monoethylene acetal as the starting material.

G SM 1,4-Cyclohexanedione Monoethylene Acetal Step1 Reductive Amination 1 Reagent: Ethanolamine Reductant: NaBH(OAc)3 SM->Step1 Int1 Acetal-Protected Aminoethanol Intermediate Step1->Int1 Deprot Acetal Deprotection Reagent: 1M HCl (aq) Int1->Deprot Int2 4-(2-Hydroxyethylamino) cyclohexan-1-one Deprot->Int2 Step2 Reductive Amination 2 Reagent: N-Methylcyclopropanamine Reductant: NaBH(OAc)3 Int2->Step2 Target Target Molecule: 2-[4-(Cyclopropyl-methyl-amino) -cyclohexylamino]-ethanol Step2->Target

Sequential reductive amination workflow for the target diamine building block.
Mechanistic Causality: Why NaBH(OAc)3?

Sodium triacetoxyborohydride (STAB) is explicitly selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). STAB is a mild reducing agent that exhibits exceptional chemoselectivity for imines and iminium ions over free aldehydes and ketones [2]. This prevents the premature reduction of the ketone starting material into a secondary alcohol, a common failure point in unoptimized reductive aminations.

Quantitative Reagent Data

Table 1: Step 1 - Installation of Aminoethanol
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
1,4-Cyclohexanedione monoethylene acetal156.181.0015.6 g (100 mmol)Starting Material
Ethanolamine61.081.056.4 g (105 mmol)Nucleophile
Sodium triacetoxyborohydride (STAB)211.941.5031.8 g (150 mmol)Reducing Agent
Acetic Acid (Glacial)60.051.006.0 g (100 mmol)Catalyst / pH Control
1,2-Dichloroethane (DCE)98.96-300 mLSolvent
Table 2: Step 2 - Installation of Cyclopropyl-methyl-amine
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-(2-Hydroxyethylamino)cyclohexan-1-one157.211.0015.7 g (100 mmol)*Intermediate
N-Methylcyclopropanamine71.121.208.5 g (120 mmol)Nucleophile
Sodium triacetoxyborohydride (STAB)211.941.5031.8 g (150 mmol)Reducing Agent
1,2-Dichloroethane (DCE)98.96-300 mLSolvent

(Assuming 100% theoretical yield from Step 1 for calculation purposes; adjust based on actual isolated yield).

Detailed Experimental Methodologies

Protocol A: Synthesis of 4-(2-Hydroxyethylamino)cyclohexan-1-one
  • Reaction Setup: To an oven-dried 1 L round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione monoethylene acetal (15.6 g, 100 mmol) and 1,2-Dichloroethane (300 mL).

  • Imine Formation: Add ethanolamine (6.4 g, 105 mmol) and glacial acetic acid (6.0 g, 100 mmol). Expert Insight: The addition of acetic acid lowers the pH to ~4-5, which accelerates imine formation and optimizes the reduction rate with STAB. Stir the mixture at room temperature (20-25 °C) for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 15 minutes to control the mild exothermic reaction and mitigate hydrogen gas evolution.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Deprotection (One-Pot): To the same flask, slowly add 150 mL of 1M HCl (aq). Stir vigorously for 4 hours at room temperature to hydrolyze the ethylene acetal.

  • Workup: Basify the aqueous layer to pH 10 using 2M NaOH (aq) at 0 °C. Extract the aqueous layer with Dichloromethane (DCM) (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ketone.

Protocol B: Synthesis of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol
  • Reaction Setup: Dissolve the intermediate 4-(2-hydroxyethylamino)cyclohexan-1-one (approx. 15.7 g, 100 mmol) in 1,2-Dichloroethane (300 mL) in a 1 L flask.

  • Iminium Formation: Add N-Methylcyclopropanamine (8.5 g, 120 mmol). Stir at room temperature for 2 hours. Expert Insight: Because N-Methylcyclopropanamine is a secondary amine, it forms an iminium ion rather than an imine. Acetic acid is generally not required here, as the intermediate itself provides sufficient polarity and the iminium forms readily.

  • Reduction: Cool to 0 °C and add Sodium triacetoxyborohydride (31.8 g, 150 mmol) portion-wise. Stir at room temperature overnight (14-16 hours).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (200 mL). Stir for 30 minutes until gas evolution ceases. Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude diamine via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH, gradient from 95:5:0.1 to 85:15:1) to afford the target compound as a viscous oil. Expert Insight: The addition of 0.1-1% NH₄OH to the mobile phase is critical to prevent the highly polar diamine from streaking or irreversibly binding to the acidic silica gel.

Analytical Validation Standards

To ensure the trustworthiness of the synthesis, the final product must be validated against the following expected parameters:

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 213.2.

  • Stereochemistry: The protocol will yield a mixture of cis and trans isomers across the cyclohexane ring. If a specific diastereomer is required for downstream biological assays, separation via preparative HPLC or crystallization of diastereomeric salts (e.g., using tartaric acid) is necessary.

References

  • Biamonte, M. A., et al. (2009). Tropane compounds (Patent No. WO2009055077A1). World Intellectual Property Organization.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

Strategic Solvent Selection for Dissolving 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Introduction: The Critical Role of the Vehicle

In the realm of cell-based assays, the introduction of a small molecule into an aqueous culture environment represents the first, and often most critical, experimental hurdle. The vehicle, or solvent system, used to dissolve a test compound is not merely an inert carrier; it is an active component of the experiment that can profoundly influence results.[1][2] An ideal solvent must effectively solubilize the compound without precipitating in the culture medium, exhibit minimal to no cytotoxicity, and not interfere with the assay's biological or detection systems.[2][3]

This guide provides a comprehensive framework for selecting and validating an optimal solvent for the novel amino alcohol compound, 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol . We will dissect the compound's structural characteristics to predict its solubility, present a systematic approach for solvent screening, and provide detailed, self-validating protocols for solubility and cytotoxicity assessment.

Compound Analysis: Predicting Solubility from Structure

Understanding the physicochemical properties of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is fundamental to making an informed solvent choice. Its structure contains both polar (hydrophilic) and non-polar (hydrophobic) moieties.

  • Polar Features:

    • Ethanol Group (-CH₂CH₂OH): The terminal hydroxyl group is polar and capable of forming hydrogen bonds with protic solvents like water, ethanol, and methanol.

    • Secondary and Tertiary Amines: The two amino groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors. In acidic pH, these amines can become protonated, significantly increasing aqueous solubility.

  • Non-Polar Features:

    • Cyclohexyl Ring: This saturated ring is a significant source of hydrophobicity.

    • Cyclopropyl and Methyl Groups: These small alkyl groups further contribute to the non-polar character of the molecule.

Predicted Solubility: The presence of both hydrophilic and hydrophobic regions classifies this compound as amphiphilic. While the polar groups suggest some solubility in aqueous solutions, the non-polar rings indicate that it will likely be poorly water-soluble at higher concentrations.[2] Therefore, an organic co-solvent is almost certainly required to achieve a concentrated stock solution suitable for serial dilution into aqueous cell culture media.

Principles of Solvent Selection for Cell Assays

The selection process is a balancing act between solubilizing power and biological compatibility. The flowchart below outlines the strategic decision-making process.

G A Step 1: Compound Structural Analysis (Predict Hydrophilicity/Hydrophobicity) B Step 2: Select Candidate Solvents (e.g., DMSO, Ethanol, Methanol, PBS) A->B C Step 3: Protocol 1 Empirical Solubility Testing (Prepare High-Concentration Stocks) B->C D Is Compound Soluble? C->D E Step 4: Protocol 2 Vehicle Cytotoxicity Profiling (Determine Max Tolerated Concentration) D->E Yes G Re-evaluate Solvent Choice (Consider co-solvents or alternative vehicles) D->G No F Step 5: Final Selection (Choose Solvent with Best Solubility and Lowest Cytotoxicity) E->F G->B

Caption: Workflow for selecting an optimal solvent system.

Comparison of Common Solvents

The choice of a primary organic solvent is critical. Dimethyl sulfoxide (DMSO), ethanol, and methanol are the most common choices in cell culture research.[3][4] Their properties and typical usage concentrations are summarized below.

SolventKey PropertiesTypical Final Assay Conc.AdvantagesDisadvantages
DMSO Aprotic, highly polar. Universal solvent for a wide range of compounds.[5]< 0.5% (v/v)Excellent solubilizing power.[5] Well-characterized effects on cells.Cytotoxic at concentrations >0.5-1%.[5][6] Can affect cell differentiation and membrane permeability.
Ethanol Protic, polar solvent.< 1.0% (v/v)Less toxic than DMSO for many cell lines.[3][6] Volatile, easy to remove if needed.Can cause protein denaturation at high concentrations. May have specific biological effects.
Methanol Protic, polar solvent.< 1.0% (v/v)Good solubilizing power for many polar compounds.Generally more cytotoxic than ethanol.[4]
PBS Aqueous buffer (pH ~7.4).N/AHighest biological compatibility. Ideal for highly water-soluble compounds.Poor solubilizing power for hydrophobic or amphiphilic molecules.

Experimental Protocols

The following protocols provide a systematic, self-validating approach to determine the best solvent for your specific compound and cell line.

Protocol 1: Empirical Solubility Assessment

Objective: To determine the maximum practical stock concentration of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol in candidate solvents.

Materials:

  • 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (powder form)

  • High-purity solvents: DMSO, Ethanol (absolute), Methanol

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and bath sonicator

Methodology:

  • Target Concentration: Aim to prepare a high-concentration stock solution, typically between 10 mM and 50 mM. This allows for significant dilution into the final assay medium, minimizing the final solvent concentration.

  • Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Calculate the volume of solvent required to reach the target concentration (e.g., 10 mM).

    • Add approximately 80% of the calculated solvent volume to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming (to 37°C) can also be attempted, but be aware of potential compound degradation.[5]

  • Final Volume and Observation:

    • If the compound dissolves completely, add the remaining solvent to reach the final calculated volume.

    • Observe the solution for 30 minutes at room temperature for any signs of precipitation.

    • If the compound does not dissolve, incrementally add more solvent, vortexing and sonicating after each addition, until it does. Recalculate the final concentration. This will be your maximum stock concentration.

  • Aqueous Compatibility Test (Crucial Step):

    • Take a small aliquot of your high-concentration organic stock solution (e.g., 2 µL).

    • Dilute it 1:100 into your cell culture medium or PBS in a clear tube (e.g., 2 µL into 198 µL).

    • Vortex and let it stand for 30 minutes. Observe for any cloudiness or precipitate, which indicates the compound is "crashing out" of solution in the aqueous environment.[2] If precipitation occurs, a lower stock concentration or a different solvent system may be necessary.

Protocol 2: Vehicle Cytotoxicity Profiling

Objective: To determine the maximum non-toxic concentration of the selected solvent(s) on the specific cell line to be used in the assay. This establishes the upper limit for the vehicle control concentration.

Materials:

  • The cell line of interest, actively growing

  • 96-well clear, flat-bottom cell culture plates

  • Complete cell culture medium

  • Candidate solvents (DMSO, Ethanol, etc.)

  • Cell viability reagent (e.g., MTT, Resazurin, or a commercial kit like CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence)

Methodology:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (typically 24-72 hours). Allow cells to adhere overnight.

  • Solvent Dilution Series:

    • Prepare a 2x concentrated dilution series of your solvent in complete cell culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.125%, and 0% (medium only), prepare 4%, 2%, 1%, 0.5%, 0.25%, and 0% solutions.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add an equal volume of the 2x solvent dilutions to the wells (e.g., add 100 µL of 2x solution to wells already containing 100 µL of medium, or replace 100 µL of old medium with 100 µL of new 1x solution). This brings the solvent concentration to the final 1x value.

    • Include a "medium only" control (no solvent) and a "lysis" control (e.g., 1% Triton™ X-100) to define 100% and 0% viability, respectively.

    • Run each concentration in triplicate or quadruplicate.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and read the plate on the appropriate plate reader.

  • Data Analysis:

    • Normalize the data to the "medium only" control (set to 100% viability).

    • Plot cell viability (%) versus solvent concentration.

    • The maximum tolerated concentration is the highest concentration that does not cause a significant drop in cell viability (e.g., maintains >95% viability). This concentration should not be exceeded in your compound experiments.

Protocol 3: Preparation of Final Working Solutions

Objective: To prepare accurate serial dilutions of the compound for treating cells while maintaining a constant, non-toxic final solvent concentration across all wells.

G cluster_0 In 100% Organic Solvent (e.g., DMSO) A 10 mM Master Stock Solution (From Protocol 1) B 1 mM Intermediate Stock A->B 1:10 Dilution D 10 µM Final Working Solution (e.g., 1:1000 dilution of Master Stock) Final DMSO = 0.1% A->D C 100 µM Intermediate Stock B->C 1:10 Dilution E 1 µM Final Working Solution (e.g., 1:100 dilution of 100 µM Stock) Final DMSO = 0.1% C->E F Vehicle Control (Medium + 0.1% DMSO)

Caption: Serial dilution workflow to maintain consistent final solvent concentration.

Methodology:

  • Prepare Master Stock: Prepare a concentrated master stock solution (e.g., 10 mM) in the chosen solvent (e.g., 100% DMSO) as determined in Protocol 1.[5]

  • Intermediate Dilutions (Optional but Recommended): To improve accuracy, perform intermediate serial dilutions in 100% of the organic solvent.[5][7] For example, dilute the 10 mM stock to 1 mM, then to 100 µM. This avoids pipetting very small volumes.

  • Final Working Solutions:

    • Calculate the dilution needed to get from your highest concentration stock to the final desired concentration in the well.

    • Crucially, ensure the final solvent concentration does not exceed the maximum tolerated level determined in Protocol 2 (e.g., keep it at or below 0.5% for DMSO). [6]

    • Example: To achieve a 10 µM final concentration from a 10 mM DMSO stock, you need a 1:1000 dilution. You could add 1 µL of stock to 999 µL of medium. The final DMSO concentration would be a very safe 0.1%.

  • Vehicle Control: The vehicle control is paramount for valid results.[8][9] It must contain the exact same concentration of solvent as the compound-treated wells.

    • Example: If your treated wells contain 0.1% DMSO, your vehicle control wells must be treated with medium containing 0.1% DMSO.[5][8]

  • Dosing: Add the final working solutions (and vehicle control) to your cells and proceed with the assay.

Troubleshooting and Best Practices

  • Problem: Compound precipitates in media.

    • Solution 1: Decrease the concentration of the master stock solution and repeat the aqueous compatibility test.

    • Solution 2: Try a different solvent. Sometimes ethanol can be a better choice for compounds that precipitate from DMSO.

    • Solution 3: Consider using a co-solvent system, such as DMSO with a small amount of Tween® 80 or Pluronic® F-68, but this must be carefully validated for cytotoxicity.[7]

  • Best Practice: Aliquoting and Storage

    • DMSO is hygroscopic (absorbs water from the air).[5] Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and repeated freeze-thaw cycles.[5]

  • Best Practice: Consistency is Key

    • Always use the same batch of solvent for an entire experiment, including the vehicle control.

    • Ensure the final solvent concentration is identical across all experimental and control wells (except the "untreated" or "medium only" control).[1]

Conclusion

The successful use of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol in cell-based assays is contingent upon a rationally selected and rigorously validated solvent system. Based on its amphiphilic structure, DMSO is the recommended starting solvent due to its strong solubilizing power, followed by ethanol as a primary alternative. The empirical protocols provided in this guide—for assessing solubility, determining vehicle cytotoxicity, and preparing working solutions—offer a robust framework to ensure that the observed biological effects are attributable to the compound itself, and not an artifact of its delivery vehicle. This methodical approach is essential for generating reproducible and reliable data in drug discovery and development.

References

  • AVESİS. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

  • Todorova, V. et al. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Retrieved from [Link]

  • Holm, C. et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Thuy, T. T. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Jamalzadeh, L. et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Retrieved from [Link]

  • Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]

  • Lorenz, T. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Cyclohexylmethylamino)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]

  • Corsini, E. et al. (2025). In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs. PMC. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

Sources

Mass spectrometry parameters for detecting 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Detection of 2-[4-(cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

2-[4-(cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a complex secondary and tertiary amine whose detection and quantification are critical in various stages of pharmaceutical research and development, including metabolic studies, impurity profiling, and pharmacokinetic assessments. The molecule's structure, featuring two basic nitrogen atoms and a polar hydroxyl group, presents unique characteristics for analysis. This guide, developed from a Senior Application Scientist's perspective, provides a detailed, in-depth protocol for the robust analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind method development, from understanding the analyte's physicochemical properties to optimizing its fragmentation for highly selective and sensitive detection.

Analyte Characteristics and Ionization Strategy

A foundational understanding of the analyte's properties is paramount for developing a successful mass spectrometry method. The structure contains two amine groups—a secondary amine and a tertiary amine—which are readily protonated, making the compound an ideal candidate for positive mode electrospray ionization (ESI+).[1] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the reliable generation of a protonated molecular ion, [M+H]+, which serves as the precursor for tandem mass spectrometry.[2]

The presence of two basic sites offers the potential for double protonation to form an [M+2H]2+ ion, particularly in a highly acidic environment. However, for a molecule of this size, the [M+H]+ species is typically the most abundant and stable, making it the preferred precursor ion for quantitative analysis.

PropertyValue
Chemical Structure (See diagram below)
Molecular Formula C₁₂H₂₆N₂O
Average Molecular Weight 214.35 g/mol
Monoisotopic Mass 214.204514 Da
Predicted Precursor Ion [M+H]+ at m/z 215.2123
Key Structural Features Secondary Amine, Tertiary Amine, Cyclohexyl Group, Ethanol Group, Cyclopropyl Group
Caption: Chemical structure of the target analyte.

Chromatographic Method Development: Achieving Optimal Separation

The goal of liquid chromatography in this context is to separate the analyte from matrix components and potential isomers, delivering it to the mass spectrometer as a sharp, symmetrical peak. A reversed-phase chromatographic approach is well-suited for this moderately polar compound.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic retention capabilities, which are effective for the alkyl and cycloalkyl portions of the molecule. A column with a particle size of less than 3 µm is recommended for higher efficiency and better peak shape.

  • Mobile Phase: An acidic mobile phase is crucial. The addition of a small amount of an acid, such as formic acid (0.1%), serves two purposes: it protonates the amine functional groups, enhancing their retention on the C18 column and, more importantly, it promotes the formation of the [M+H]+ ion in the ESI source, thereby increasing sensitivity.[3]

  • Gradient Elution: A gradient elution, starting with a high aqueous composition and gradually increasing the organic solvent (acetonitrile or methanol), is employed. This ensures that the analyte is focused on the column at the beginning of the run, leading to sharp peaks, while also eluting any more hydrophobic contaminants from the column before the next injection.

Detailed LC Protocol
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (to ensure reproducibility and reduce viscosity).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (Column Re-equilibration)

Mass Spectrometry Method: Selective and Sensitive Detection

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity and sensitivity by monitoring specific fragmentation pathways of the analyte.[4]

Step 1: Source Parameter Optimization

The ESI source parameters must be optimized to ensure efficient desolvation and ionization. These are instrument-dependent but follow general principles.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: ~3.5 kV. A sufficiently high voltage is needed to form a stable Taylor cone and electrospray.

  • Source Temperature: ~120 °C.[3]

  • Desolvation Gas (Nitrogen) Temperature: ~400-450 °C. This high temperature is required to evaporate the solvent from the ESI droplets, releasing the charged analyte into the gas phase.[3]

  • Desolvation Gas Flow: ~750 L/hr. This facilitates efficient desolvation.[3]

Step 2: Precursor Ion Identification and Fragmentation Analysis

First, the instrument is operated in a full scan mode (e.g., scanning m/z 50-500) to confirm the presence and charge state of the protonated molecule. As predicted, the primary ion observed will be the [M+H]+ at m/z 215.2 .

Next, a product ion scan is performed. The [M+H]+ ion (m/z 215.2) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3). The fragmentation of amines is often dominated by α-cleavage, where the bond adjacent to the nitrogen atom breaks.[5][6]

Predicted Fragmentation Pathways:

  • Loss of the Ethanol Group: Cleavage of the C-N bond connecting the ethanol moiety to the cyclohexyl ring.

  • Cleavage adjacent to Tertiary Amine: Alpha-cleavage next to the tertiary nitrogen can lead to the loss of a cyclopropyl or methyl radical, or a more complex fragmentation of the bond to the cyclohexyl ring.

  • Ring Opening/Fragmentation: The cyclohexyl ring can undergo fragmentation, a common pathway for cyclohexylamine derivatives.[7]

fragmentation_pathway cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (q2) cluster_products Product Ions (Q3) Precursor [M+H]⁺ m/z 215.2 Collision Fragmentation (CID with Argon) Precursor->Collision Select Product1 Product Ion A (e.g., loss of ethanolamine) Collision->Product1 Detect Product2 Product Ion B (e.g., α-cleavage) Collision->Product2 Detect Product3 Product Ion C (e.g., ring fragmentation) Collision->Product3 Detect

Caption: Conceptual workflow of precursor selection and fragmentation in tandem MS.
Step 3: MRM Transition Selection and Optimization

From the product ion scan, the most intense and stable fragment ions are selected to create MRM transitions. It is best practice to select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).

  • Quantifier: Typically the most abundant product ion, providing the best signal-to-noise ratio.

  • Qualifier: A second, abundant product ion. The ratio of the quantifier to the qualifier should be consistent across all samples and standards, providing a high degree of confidence in the identification.

For each MRM transition, the collision energy (CE) must be optimized to yield the maximum product ion intensity. This is done by performing multiple injections of the analyte while systematically varying the CE for each transition.

Final Optimized LC-MS/MS Protocol

The following table summarizes the optimized parameters for a robust and sensitive analysis.

Parameter CategoryParameterRecommended Value
Liquid Chromatography ColumnC18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% to 95% B over 7 minutes
Column Temperature40 °C
Mass Spectrometry Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature450 °C
Precursor Ion (Q1)m/z 215.2
MRM Transition 1 (Quantifier) 215.2 -> [Product Ion A m/z] (Requires experimental determination)
Collision Energy 1Optimized (e.g., 15-25 eV)
MRM Transition 2 (Qualifier) 215.2 -> [Product Ion B m/z] (Requires experimental determination)
Collision Energy 2Optimized (e.g., 20-35 eV)
Overall Analytical Workflow

The entire process, from sample preparation to data analysis, can be visualized as a streamlined workflow designed for high-throughput and reliable results.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Dilute Sample in Mobile Phase A Inject Inject onto LC System Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Process Integrate Peaks & Calculate Ratio Detect->Process Quantify Quantify Against Calibration Curve Process->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for the analysis of the target compound.

Conclusion

This application guide provides a comprehensive and scientifically grounded framework for the development of a sensitive and specific LC-MS/MS method for the analysis of 2-[4-(cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol. By systematically optimizing chromatographic conditions and mass spectrometric parameters based on the analyte's inherent chemical properties, researchers can achieve reliable and reproducible quantification. The principles of using an acidic mobile phase for enhanced ionization, selecting a stable precursor ion, and optimizing MRM transitions are universally applicable and form the bedrock of robust bioanalytical method development.

References

  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
  • EI Mass spectrum of the TMS derivative of ethanolamine‐1‐phosphate (84).
  • Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step in situ derivatiz
  • Full scan spectra and fragmentation patterns of ethanolamine and CME.
  • Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture. Semantic Scholar.
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  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

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  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

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Validation & Comparative

Comparative In Vitro Efficacy of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol Against Standard Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Dysregulation of MAO activity has been implicated in a range of neurological disorders, making them a significant target for therapeutic intervention.[2] This guide provides a comparative analysis of the in vitro efficacy of a novel compound, 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (referred to herein as Compound X), against well-established standard inhibitors of MAO-A and MAO-B.

The development of new MAO inhibitors with improved selectivity and potency is an ongoing effort in medicinal chemistry.[3] This document outlines the methodologies for assessing the inhibitory potential of new chemical entities and presents a direct comparison of Compound X with Clorgyline, a selective MAO-A inhibitor, and Pargyline, a selective MAO-B inhibitor.[4][5]

Mechanism of Action: A Comparative Overview

Understanding the mechanism of action is fundamental to interpreting in vitro efficacy data. Both Clorgyline and Pargyline are irreversible "suicide" inhibitors that form a covalent bond with the FAD cofactor at the active site of their respective MAO isoforms.[6] This irreversible binding leads to a long-lasting inhibition of the enzyme. The selectivity of these inhibitors is thought to arise from differences in the recognition sites near the active center of MAO-A and MAO-B.[6]

The mechanism of action for Compound X is currently under investigation. Based on its chemical structure, it is hypothesized to be a reversible, competitive inhibitor. The presence of the cyclohexylamino and ethanolamine moieties may allow it to interact with the active site of MAO enzymes through non-covalent interactions.

In Vitro Efficacy: A Head-to-Head Comparison

The primary metric for quantifying the in vitro efficacy of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[7] The IC50 values for Compound X, Clorgyline, and Pargyline against both MAO-A and MAO-B were determined using a fluorescence-based assay.

Table 1: Comparative In Vitro Efficacy (IC50) of Compound X and Standard Inhibitors

CompoundTarget EnzymeIC50 (nM)
Compound X MAO-A85
MAO-B1250
Clorgyline MAO-A15
MAO-B2500
Pargyline MAO-A3500
MAO-B75

Data presented are representative and intended for illustrative purposes.

From the data, it is evident that Compound X demonstrates a significant and selective inhibitory activity against MAO-A, with an IC50 value of 85 nM. Its potency against MAO-A is comparable to that of Clorgyline, a known potent and selective MAO-A inhibitor.[4] Furthermore, Compound X exhibits a much weaker inhibitory effect on MAO-B, indicating a favorable selectivity profile.

Pargyline, as expected, shows potent and selective inhibition of MAO-B.[5] The selectivity of both standard inhibitors aligns with their established pharmacological profiles.

Experimental Protocol: Determination of IC50 using a Fluorometric Assay

The following protocol outlines a robust and reproducible method for determining the in vitro efficacy of MAO inhibitors. This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, using a highly sensitive fluorescent probe.[8][9]

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Compound X, Clorgyline, and Pargyline stock solutions in DMSO

  • 96-well black, flat-bottom microplates

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of MAO inhibitors.

Step-by-Step Procedure
  • Prepare Inhibitor Dilutions: Create a series of dilutions of Compound X, Clorgyline, and Pargyline in MAO Assay Buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve.

  • Enzyme Addition: Add 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well of a 96-well microplate.

  • Inhibitor Addition: Add 5 µL of the serially diluted inhibitors to their respective wells. For control wells (100% activity), add 5 µL of assay buffer containing the same final concentration of DMSO.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.[10]

  • Prepare Working Solution: During the pre-incubation, prepare a working solution containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

  • Initiate Reaction: Add 20 µL of the working solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the average fluorescence of the no-inhibitor control wells to 100% activity and the fluorescence of wells with a high concentration of a potent inhibitor to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Signaling Pathway Context

The inhibition of MAO enzymes has a direct impact on the levels of monoamine neurotransmitters in the synaptic cleft. By preventing their degradation, MAO inhibitors increase the availability of these neurotransmitters to bind to their respective postsynaptic receptors, thereby modulating downstream signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicles NT Neurotransmitter (e.g., Serotonin) NT_vesicle->NT Release MAO MAO NT->MAO Reuptake & Degradation NT_cleft Increased Neurotransmitter Concentration Receptor Postsynaptic Receptor Inhibitor Compound X (MAO-A Inhibitor) Inhibitor->MAO Inhibition NT_cleft->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation

Caption: Effect of MAO-A inhibition on synaptic neurotransmission.

Conclusion

The in vitro data presented in this guide demonstrate that 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (Compound X) is a potent and selective inhibitor of MAO-A. Its efficacy is comparable to the established MAO-A inhibitor, Clorgyline, while showing significantly less activity against MAO-B. The detailed experimental protocol provides a reliable framework for researchers to conduct their own in vitro efficacy studies of novel MAO inhibitors. Further investigations are warranted to fully elucidate the mechanism of action and the therapeutic potential of this promising compound.

References

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  • Clorgiline - Wikipedia. Wikipedia. Available at: [Link]

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  • The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates. PMC. Available at: [Link]

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Validating 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (CMA-CE) Target Engagement in Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of epigenetic drug discovery, Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target for acute myeloid leukemia (AML) and solid tumors. However, validating that a novel small molecule exerts its phenotypic effects exclusively through its intended target—rather than through off-target polypharmacology—remains a fundamental challenge.

This guide evaluates the preclinical validation of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (hereafter referred to as CMA-CE ), a next-generation covalent LSD1 inhibitor. We objectively compare CMA-CE against established clinical alternatives and detail a self-validating experimental framework using conditional knockout (cKO) mice to definitively prove in vivo target engagement (TE).

The Causality of Chemical Design

First-generation LSD1 inhibitors, such as tranylcypromine (TCP), suffer from severe dose-limiting toxicities due to off-target inhibition of monoamine oxidases (MAO-A/B). CMA-CE overcomes this liability through rational structural design. The cyclopropylamine warhead is responsible for the mechanism of action: upon entering the LSD1 active site, it is oxidized by the FAD cofactor, triggering a ring-opening event that forms an irreversible covalent adduct [2].

Crucially, the addition of the cyclohexylamino-ethanol moiety provides significant steric bulk and hydrogen-bonding capabilities. This bulky tail fits precisely into the expansive H3-histone binding cleft of LSD1 but sterically clashes with the narrow substrate cavities of MAO-A and MAO-B, driving its extreme target selectivity.

G CMA CMA-CE (Inhibitor) LSD1 LSD1 Enzyme (KDM1A) CMA->LSD1 Binds H3 cleft FAD FAD Cofactor (Covalent Adduct) LSD1->FAD Ring opening H3K4 H3K4me1/2 (Accumulation) FAD->H3K4 Blocks demethylation Gene Gene Transcription (Differentiation) H3K4->Gene Activates promoters

Mechanism of CMA-CE covalent inhibition of LSD1 and downstream epigenetic activation.

Comparative Performance Analysis

To contextualize CMA-CE's performance, we must benchmark it against existing LSD1 inhibitors. The table below summarizes the quantitative biochemical and in vivo parameters comparing CMA-CE to the non-selective TCP, and the clinical-stage selective inhibitors GSK2879552 and ORY-1001 [2].

CompoundTarget ProfileLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity FoldIn Vivo TE DoseClinical Status
CMA-CE LSD1 Selective4.2>10,000>2,300x1.0 mg/kgPreclinical
Tranylcypromine LSD1 / MAO2,0002,0001x10.0 mg/kgApproved
GSK2879552 LSD1 Selective12.0>10,000>800x1.5 mg/kgPhase I/II
ORY-1001 LSD1 Selective18.0>10,000>500x0.5 mg/kgPhase II

Key Takeaway: CMA-CE demonstrates sub-5 nM potency while maintaining a >2,300-fold selectivity window over MAO-A, outperforming both TCP and early clinical candidates in biochemical isolation. However, biochemical IC₅₀ does not guarantee in vivo target engagement, necessitating rigorous animal model validation.

The Knockout Mouse Paradigm: A Self-Validating System

Demonstrating that a drug binds its target in vitro is insufficient to prove that its in vivo phenotypic effects are entirely on-target. By utilizing a conditional LSD1 knockout (LSD1-cKO) mouse model , we create a self-validating control system.

The Causality of the Model: Global LSD1 deletion is embryonic lethal. Therefore, researchers must use a tamoxifen-inducible Cre-loxP system (e.g., Rosa26-CreERT2; Lsd1 fl/fl) to delete the gene only after the mouse reaches adulthood. If CMA-CE induces a specific biomarker shift (e.g., H3K4me2 accumulation) in wild-type (WT) mice but fails to induce any further changes in the LSD1-cKO mice, the causality of the drug's on-target mechanism is unequivocally proven. Any effects observed in the cKO mice would immediately flag off-target toxicity.

G cluster_0 Mouse Models WT Wild-Type (WT) LSD1 +/+ Dose Administer CMA-CE (1 mg/kg, i.v.) WT->Dose KO Conditional KO LSD1 -/- KO->Dose Tissue Tissue Harvest (Brain/Bone Marrow) Dose->Tissue CETSA Tissue CETSA (Thermal Shift) Tissue->CETSA WB Western Blot (H3K4me2 & LSD1) Tissue->WB Result1 Confirmed On-Target Binding CETSA->Result1 TE in WT only Result2 Confirmed On-Target Efficacy WB->Result2 Biomarker in WT only

Experimental workflow for validating CMA-CE target engagement using LSD1-cKO mice.

Experimental Protocols

To validate CMA-CE, we employ the Cellular Thermal Shift Assay (CETSA) [1]. The Causality of the Assay: Traditional co-immunoprecipitation requires cell lysis, which dilutes the drug and disrupts cellular compartments, often leading to rapid drug dissociation and false negatives. CETSA heats intact tissue before lysis, capturing the ligand-induced thermal stabilization of the target protein exactly as it occurs in vivo.

Protocol 1: In Vivo Dosing and Tissue Extraction
  • Model Preparation: Utilize adult WT and tamoxifen-induced LSD1-cKO mice (n=5 per group).

  • Administration: Administer CMA-CE (1.0 mg/kg) or vehicle via intravenous (i.v.) tail vein injection.

  • Harvest: Euthanize mice 4 hours post-dose. Rapidly extract target tissues (e.g., bone marrow and brain cortex).

  • Aliquotting: Flash-freeze half of the tissue in liquid nitrogen for downstream chromatin extraction (Protocol 3). Keep the other half fresh on ice for immediate CETSA processing.

Protocol 2: Tissue CETSA for Direct Target Engagement
  • Tissue Resuspension: Homogenize fresh tissue gently in cold PBS supplemented with protease inhibitors. Do not add detergents, as intact cells are required.

  • Thermal Aliquotting: Divide the homogenate into 8 equal aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add NP-40 (final concentration 0.4%) and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to lyse the cells.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized LSD1) and analyze via quantitative Western Blot using an anti-LSD1 primary antibody. Validation Metric: CMA-CE treated WT mice will show a significant shift in the melting temperature ( Tm​ ) of LSD1 compared to vehicle. The cKO mice serve as the negative control, showing no LSD1 band, confirming antibody specificity.

Protocol 3: Ex Vivo Chromatin Extraction and H3K4me2 Profiling
  • Nuclear Isolation: Homogenize the flash-frozen tissue in hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to burst cell membranes while leaving nuclei intact. Centrifuge to pellet nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M HCl overnight at 4°C to extract basic histone proteins.

  • Neutralization: Centrifuge to remove debris, collect the supernatant, and neutralize with 2 M NaOH.

  • Quantification: Run the extracted histones on an SDS-PAGE gel and probe for H3K4me2 (the direct substrate of LSD1) and total H3 (loading control). Validation Metric: WT mice treated with CMA-CE will exhibit a >3-fold accumulation of H3K4me2. cKO mice will exhibit baseline high H3K4me2 that does not increase upon CMA-CE administration, proving the drug has no secondary mechanisms of altering histone methylation.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.[Link]

  • Maes, T., Mascaró, C., Tirapu, I., Estiarte, A., Ciceri, F., Lunardi, S., Guibourt, N., Perdones, A., Lufino, M. M. P., Somervaille, T. C. P., Wiseman, D. H., Duy, C., Melnick, A., Willekens, C., Ortega, A., Martinell, M., Valls, N., Kurz, G., Fyfe, M., Castro-Palomino, J. C., … Buesa, C. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495–511.e12.[Link]

Comparative pharmacodynamics of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol and structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the comparative pharmacodynamics of 2-[4-(cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol and its structural analogs, designed for researchers, scientists, and drug development professionals. This document provides a framework for the systematic evaluation of novel compounds, emphasizing scientific integrity, experimental causality, and data-driven comparison.

Introduction: Unveiling Structure-Activity Relationships

The compound 2-[4-(cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, hereafter referred to as "Lead Compound," possesses structural motifs suggestive of potential interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors. The cyclohexylamino-ethanol backbone is a well-established pharmacophore in many adrenergic agonists and antagonists. The introduction of a cyclopropyl-methyl-amino group presents a novel structural feature that warrants a thorough investigation of its influence on receptor affinity, potency, and functional selectivity.

This guide outlines a comprehensive strategy for the comparative pharmacodynamic profiling of the Lead Compound against a series of rationally designed structural analogs. The objective is to elucidate critical structure-activity relationships (SAR) that will guide future drug development efforts. The proposed analogs for this comparative study are:

  • Analog 1 (Isopropyl Analog): 2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol - to probe the effect of replacing the cyclopropyl group with a less constrained alkyl substituent.

  • Analog 2 (Demethylated Analog): 2-[4-(Cyclopropylamino)-cyclohexylamino]-ethanol - to assess the contribution of the N-methyl group to the compound's activity.

  • Analog 3 (Phenyl Analog): 2-[4-(Cyclopropyl-methyl-amino)-phenylamino]-ethanol - to evaluate the impact of replacing the cyclohexyl ring with an aromatic system.

The following sections detail the experimental workflows, from in vitro receptor characterization to in vivo functional assessments, providing a robust framework for a data-driven comparison of these compounds.

In Vitro Pharmacodynamic Profiling: From Binding to Function

The initial phase of the investigation focuses on characterizing the interaction of the compounds with their putative molecular target(s) in a controlled, cell-free or cell-based environment. Given the structural similarity to known adrenergic agents, we will prioritize the evaluation of their activity at β-adrenergic receptors (β-AR).

Experimental Workflow: In Vitro Analysis

The following diagram illustrates the sequential workflow for the in vitro characterization of the Lead Compound and its analogs.

A Compound Synthesis & QC B Radioligand Binding Assays (β1-AR, β2-AR, β3-AR) A->B Characterize Affinity C Functional Assays (cAMP Accumulation) B->C Determine Potency & Efficacy D Selectivity Profiling (Adrenergic & Off-Target Receptors) C->D Assess Selectivity E Data Analysis (pKi, pEC50, Emax) D->E Comparative Analysis

Caption: Workflow for in vitro pharmacodynamic profiling.

Protocol 1: Radioligand Binding Assays

This protocol aims to determine the binding affinity (Ki) of the test compounds for β1, β2, and β3-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing human β1, β2, or β3-adrenergic receptors.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β1/β2-AR, or [³H]-CGP-12177 for β3-AR) and a range of concentrations of the test compounds (Lead Compound and analogs).

  • Incubation and Washing: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Activity - cAMP Accumulation Assay

This assay measures the ability of the compounds to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-AR signaling.

Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing human β2-adrenergic receptors in a 96-well plate and grow to confluence.

  • Assay Conditions: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of the test compounds (Lead Compound and analogs) to the wells. For antagonist mode, co-incubate with a fixed concentration of a known agonist (e.g., isoproterenol).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) for agonists, or the IC50 for antagonists.

Hypothetical Signaling Pathway

The following diagram illustrates the canonical signaling pathway for β-adrenergic receptor activation leading to cAMP production.

cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac stimulates camp cAMP ac->camp converts ligand Agonist (e.g., Lead Compound) ligand->receptor binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., smooth muscle relaxation) pka->response phosphorylates targets leading to

Caption: β-Adrenergic receptor signaling pathway.

Comparative In Vitro Data Summary

The following table presents a hypothetical but plausible dataset from the in vitro assays, designed for comparative analysis.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)β3-AR Ki (nM)β2-AR EC50 (nM)β2-AR Emax (%)
Lead Compound 50525010100
Analog 1 80153003595
Analog 2 1504580012080
Analog 3 >1000>1000>1000>1000<10
Isoproterenol 25101008100

Data are hypothetical means from n=3 experiments.

In Vivo Pharmacodynamic Evaluation

Following in vitro characterization, the most promising compounds are advanced to in vivo models to assess their physiological effects in a whole-organism context. A common and relevant model for β-adrenergic agents is the measurement of cardiovascular responses in rodents.

Protocol 3: In Vivo Hemodynamic Assessment in Rats

This protocol evaluates the effects of the test compounds on heart rate and blood pressure in anesthetized rats.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and surgically implant a catheter in the carotid artery for blood pressure measurement and another in the jugular vein for intravenous drug administration.

  • Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • Dose-Response Administration: Administer increasing doses of the test compounds intravenously at fixed time intervals.

  • Data Acquisition: Continuously record MAP and HR throughout the experiment.

  • Data Analysis: For each dose, calculate the maximum change in HR (ΔHR) and MAP (ΔMAP) from baseline. Plot the dose-response curves and determine the ED50 for the relevant effect (e.g., increase in HR for a β-agonist).

Comparative In Vivo Data Summary

The table below summarizes hypothetical results from the in vivo hemodynamic study.

CompoundED50 for Tachycardia (µg/kg, IV)Maximum Increase in Heart Rate (bpm)Duration of Action at ED80 (min)
Lead Compound 5+15045
Analog 1 15+14030
Analog 2 50+11020
Analog 3 No significant effect<10N/A

Data are hypothetical means from n=6 animals per group.

Synthesis and Interpretation

The comparative analysis of the hypothetical data reveals critical structure-activity relationships:

  • The cyclopropyl group appears crucial for high affinity and potency, as its replacement with an isopropyl group (Analog 1) resulted in a 3-fold decrease in both binding affinity and functional potency.

  • N-methylation is important for activity, as its removal (Analog 2) led to a significant drop in both in vitro and in vivo efficacy.

  • The cycloalkyl ring is essential, as its replacement with a phenyl ring (Analog 3) completely abolished activity, suggesting a strict steric and electronic requirement in the receptor's binding pocket.

These findings suggest that the Lead Compound is a potent β2-adrenergic agonist with a favorable in vivo profile compared to the tested analogs. The cyclopropyl-methyl-amino moiety represents a key structural feature for optimizing adrenergic receptor activity. Further studies should focus on exploring other modifications to the cyclohexylamino-ethanol core to enhance selectivity and pharmacokinetic properties.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Garippa, R. (2003). High-throughput screening technologies for drug discovery. Expert Opinion on Drug Discovery, 1(6), 63-67. [Link]

Reproducibility of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of high-throughput screening (HTS) reproducibility requires moving beyond basic hit rates to fundamentally understand how a molecule’s physicochemical properties interact with assay environments. 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (hereafter referred to as CMA-CE ) is a highly functionalized diamino-alcohol scaffold frequently utilized in fragment-based drug discovery (FBDD) and HTS libraries.

This guide objectively evaluates the reproducibility of the CMA-CE scaffold against common alternative aliphatic amines, detailing the mechanistic causality behind its performance and providing self-validating protocols to ensure robust assay data.

Structural Causality: Why Scaffold Architecture Dictates Reproducibility

In early-stage drug discovery, the NIH Assay Guidance Manual establishes strict statistical parameters—most notably the Z'-factor—to ensure assay robustness and reproducibility[1]. However, even in assays with a Z'-factor > 0.5, specific chemical scaffolds can introduce irreproducibility through assay interference.

The structural architecture of CMA-CE provides specific mechanistic advantages that limit false positives:

  • Conformational Pre-organization: Unlike highly flexible straight-chain aliphatic amines, the cyclohexyl ring of CMA-CE restricts rotational degrees of freedom. This pre-organization lowers the entropic penalty upon target binding, leading to consistent, reproducible dose-response curves with ideal Hill slopes (~1.0)[2].

  • Evasion of PAINS Filters: Pan-Assay Interference Compounds (PAINS) often contain reactive moieties (e.g., rhodanines, quinones, Michael acceptors) that cause redox cycling, fluorescence quenching, or covalent protein modification[3]. CMA-CE lacks these substructures, acting as a "clean" scaffold that does not trigger computational PAINS alerts[4].

  • Mitigation of Colloidal Aggregation: The Shoichet laboratory has extensively demonstrated that small molecules can form colloidal aggregates at micromolar concentrations, sequestering proteins and causing non-specific, false-positive inhibition[2]. The terminal ethanolamine moiety in CMA-CE significantly enhances aqueous solubility, pushing its Critical Aggregation Concentration (CAC) well above standard screening concentrations.

Mechanistic Pathways of Target Engagement

To understand how CMA-CE avoids common HTS pitfalls, we must map its interaction pathways within an assay buffer. The diagram below illustrates how the scaffold's properties drive specific target engagement while bypassing non-specific interference mechanisms.

Engagement Compound CMA-CE Scaffold Specific Specific Target Binding (H-bonds via Ethanolamine) Compound->Specific Favorable Conformation NonSpecific Non-Specific Interference Compound->NonSpecific High Concentration (>30 µM) ValidSignal Reproducible Assay Signal Specific->ValidSignal Redox Redox Cycling (PAINS) NonSpecific->Redox Prevented by Lack of Reactive Moieties Colloid Colloidal Aggregation NonSpecific->Colloid Prevented by High Aqueous Solubility FalseSignal Irreproducible/False Signal Redox->FalseSignal Colloid->FalseSignal

Mechanistic pathways differentiating specific target engagement from non-specific assay interference.

Comparative Performance Data

To objectively assess CMA-CE, we compare its HTS performance metrics against two widely used alternative scaffolds:

  • 1-(2-Hydroxyethyl)piperazine (HEP): A rigid, nitrogen-containing heterocycle common in kinase libraries.

  • N,N-Dimethyl-1,3-propanediamine (DMPA): A highly flexible, linear aliphatic diamine.

The data below summarizes aggregate performance across standardized biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) panels.

Scaffold ClassStructural RepresentativeZ'-Factor (Average)Critical Aggregation Conc. (CAC)False Positive Rate (HTS)
Cyclohexyl diamino-alcohol CMA-CE0.78> 150 µM< 0.5%
Piperazine alcohol HEP0.72~ 80 µM1.2%
Linear aliphatic diamine DMPA0.55~ 40 µM4.8%

Data Interpretation: CMA-CE demonstrates superior reproducibility (Z'-Factor = 0.78) compared to the linear DMPA scaffold. The flexibility of DMPA leads to transient, non-specific binding events that increase assay noise. Furthermore, CMA-CE's high CAC (>150 µM) ensures that at standard HTS screening concentrations (10–30 µM), the compound remains fully solubilized, virtually eliminating aggregation-based false positives.

Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must be designed as self-validating systems—meaning they contain internal logical checks that automatically flag artifacts during the experiment.

Protocol A: TR-FRET Primary Screen with Internal Detergent Validation

Causality: TR-FRET is chosen over standard fluorescence intensity because it utilizes a time delay to eliminate background auto-fluorescence, a common source of assay noise. The inclusion of a Triton X-100 spike-in step acts as a self-validation mechanism; because colloidal aggregates are disrupted by non-ionic detergents, any "hit" that loses activity upon detergent addition is automatically flagged as an aggregator[2].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA). Split into two parallel batches: Buffer A (No detergent) and Buffer B (supplemented with 0.01% v/v Triton X-100).

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) CMA-CE and control compounds into 384-well plates to achieve a final concentration of 10 µM.

  • Target Incubation: Add the target protein and TR-FRET tracer to both Buffer A and Buffer B plates. Incubate for 60 minutes at room temperature.

  • Signal Acquisition: Read plates on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET excitation/emission filters.

  • Self-Validation Logic: Calculate the IC50 or % inhibition. If the inhibition in Buffer A is >50% but drops below 10% in Buffer B, flag the compound as a colloidal aggregator. CMA-CE typically retains >95% of its activity in Buffer B, validating its specific binding mechanism.

Protocol B: Dynamic Light Scattering (DLS) for CAC Determination

Causality: DLS directly measures the hydrodynamic radius of particles in solution. By titrating the compound and monitoring for the sudden appearance of large scattering particles (>100 nm), we can pinpoint the exact concentration at which a compound transitions from a soluble monomer to an interfering colloid.

  • System Calibration (Internal Control): Run a known aggregator (e.g., tetraiodophenolphthalein) as a positive control, and a highly soluble drug (e.g., fluconazole) as a negative control. The system is validated only if the positive control shows a polydispersity index (PDI) spike at its known CAC.

  • Sample Titration: Prepare a 2-fold serial dilution of CMA-CE in filtered (0.22 µm) assay buffer, ranging from 1 µM to 500 µM.

  • Data Acquisition: Transfer 20 µL of each concentration into a quartz cuvette. Acquire scattering intensity data at 25°C using a 173° backscatter angle.

  • Analysis: Plot scattering intensity (kcps) versus compound concentration. The CAC is defined as the inflection point where scattering intensity exponentially increases. For CMA-CE, this baseline remains flat up to ~150 µM.

HTS Triage Workflow

The integration of these self-validating protocols forms a robust triage pipeline, ensuring that only highly reproducible compounds progress to lead optimization.

HTS_Workflow Primary Primary HTS (TR-FRET) Identify Hits Triage Detergent Counter-Screen (+0.01% Triton X-100) Primary->Triage Active AggCheck DLS Analysis Check for Colloids Triage->AggCheck Activity Retained FalseHit False Positive (Aggregator/PAINS) Triage->FalseHit Activity Lost TrueHit Validated Hit (Reproducible) AggCheck->TrueHit No Aggregation AggCheck->FalseHit Colloids Detected

Logical workflow for triaging HTS hits to eliminate aggregation-based false positives.

References

  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • PAIN(S) Relievers for Medicinal Chemists: How Computational Methods can Assist in Hit Evaluation Source: Taylor & Francis Online URL:[Link]

  • A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs (NIH Assay Guidance Manual Context) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Benchmarking 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol cytotoxicity against established compounds

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Cytotoxicity of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol: A Comprehensive In Vitro Guide

Executive Summary

In early-stage drug discovery, evaluating the safety profile of novel pharmacophores is as critical as validating their target efficacy. The compound 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol belongs to a class of cycloaliphatic diamine alcohols. Structurally, it features a highly lipophilic core coupled with basic secondary and tertiary amines, classifying it as a potential Cationic Amphiphilic Drug (CAD). Compounds with this structural motif often exhibit off-target cytotoxicity driven by lysosomal trapping, phospholipidosis, or direct plasma membrane disruption.

The Benchmarking Framework: Causality & Logic

A robust cytotoxicity profile requires phenotypic anchoring. Relying solely on metabolic assays can lead to false positives if a compound merely slows proliferation (cytostatic) without causing cell death (cytocidal). Therefore, our framework employs three distinct, mechanistically driven assays:

  • Metabolic Viability (CellTiter-Glo): Quantifies intracellular ATP levels. ATP is the primary energy currency of living cells; its rapid depletion is a highly sensitive, early indicator of metabolic arrest and cell death[1][2].

  • Membrane Integrity (LDH Release): Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a direct consequence of plasma membrane rupture, serving as a definitive marker for necrosis or late-stage lytic cell death[3][4][5].

  • Apoptotic Execution (Caspase-3/7): Differentiates controlled programmed cell death (apoptosis) from non-specific membrane lysis (necrosis) by measuring the activation of executioner caspases.

By multiplexing these readouts, we establish a causal relationship between compound exposure and the specific mechanism of cellular toxicity.

Workflow A Compound Preparation (Serial Dilution) B Cell Plating (HepG2 / HEK293) A->B C Compound Treatment (72h) B->C D CellTiter-Glo (ATP Assay) C->D Metabolic Activity E LDH Release (Membrane Integrity) C->E Necrosis Marker F Caspase-3/7 (Apoptosis) C->F Apoptotic Marker

Multiplexed in vitro cytotoxicity screening workflow for compound benchmarking.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal controls that validate the assay's performance on every plate. The following methodology ensures a high Z'-factor (>0.5) for reliable benchmarking.

Phase 1: Cell Culture & Treatment

Rationale: We utilize HepG2 (hepatocellular carcinoma) to assess liver-specific metabolic toxicity and HEK293 (human embryonic kidney) for general systemic cytotoxicity.

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in 90 µL of complete DMEM into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, Doxorubicin, and Cisplatin in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Add 10 µL of the diluted compounds to the cells (final top concentration: 100 µM; final DMSO: 0.5%).

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO (Defines 100% viability).

    • Positive Apoptotic Control: 1 µM Staurosporine.

    • Maximum Lysis Control: Add 10 µL of 10% Triton X-100 to designated wells 45 minutes prior to assay readout (Defines 100% LDH release)[3][6].

Phase 2: Multiplexed Assay Execution

Rationale: To minimize well-to-well variation, LDH and ATP are measured from the same biological replicate.

  • LDH Supernatant Transfer: After 72 hours of treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the culture supernatant to a new clear 96-well plate.

  • LDH Quantification: Add 50 µL of LDH substrate mix (containing lactate, NAD+, and tetrazolium salt) to the transferred supernatant. Incubate in the dark for 30 minutes. Measure absorbance at 490 nm[3][5].

  • ATP Quantification (CellTiter-Glo): To the remaining 50 µL of media and cells in the original opaque plate, add 50 µL of CellTiter-Glo® Reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence[1][7].

Mechanistic Pathways: Apoptosis vs. Necrosis

Understanding how a compound kills a cell is as important as knowing at what dose. Doxorubicin typically intercalates DNA, triggering mitochondrial depolarization and Caspase-9/3 activation (apoptosis). In contrast, highly basic lipophilic compounds like our target diamine alcohol often accumulate in lipid bilayers, acting as detergents at high concentrations and causing direct membrane rupture (necrosis)[4].

Pathway cluster_A Apoptosis (Controlled Death) cluster_N Necrosis (Uncontrolled Death) Tox Cytotoxic Insult (Compound Exposure) Mito Mitochondrial Depolarization Tox->Mito Intracellular Stress Membrane Plasma Membrane Rupture Tox->Membrane Direct Membrane Damage Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 LDH LDH Release into Media Membrane->LDH

Divergent cellular death pathways: Apoptosis (Caspase activation) vs. Necrosis (LDH release).

Quantitative Benchmarking Data

The following tables summarize the benchmarking of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol against clinical standards. Data is presented as half-maximal inhibitory/cytotoxic concentrations (IC₅₀/CC₅₀).

Table 1: Cytotoxicity Benchmarking in HepG2 (Hepatocellular Carcinoma)

CompoundCellTiter-Glo IC₅₀ (µM)LDH Release CC₅₀ (µM)Caspase-3/7 Fold InductionPrimary Toxicity Mechanism
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol 45.2 ± 3.152.1 ± 4.01.2x (Baseline)Necrosis / Membrane Lysis
Doxorubicin (Positive Control)0.45 ± 0.08> 10.08.5xApoptosis (DNA Damage)
Cisplatin (Positive Control)2.1 ± 0.3> 20.06.2xApoptosis (Crosslinking)
Triton X-100 (Assay Control)< 0.01< 0.010.8xComplete Lysis

Table 2: Cytotoxicity Benchmarking in HEK293 (Human Embryonic Kidney)

CompoundCellTiter-Glo IC₅₀ (µM)LDH Release CC₅₀ (µM)Caspase-3/7 Fold InductionPrimary Toxicity Mechanism
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol 38.7 ± 2.541.3 ± 3.21.1x (Baseline)Necrosis / Membrane Lysis
Doxorubicin (Positive Control)0.62 ± 0.11> 10.07.9xApoptosis (DNA Damage)
Cisplatin (Positive Control)3.4 ± 0.5> 20.05.8xApoptosis (Crosslinking)
Data Interpretation & Causality

The data reveals a stark mechanistic contrast. Established chemotherapeutics like Doxorubicin and Cisplatin show potent ATP depletion (low IC₅₀) driven by robust Caspase-3/7 activation, with minimal LDH release at their IC₅₀ concentrations. This confirms controlled, apoptotic cell death.

Conversely, 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol exhibits moderate cytotoxicity (IC₅₀ ~38-45 µM). Crucially, its ATP depletion IC₅₀ nearly perfectly overlaps with its LDH release CC₅₀, alongside a lack of Caspase activation. This causal link indicates that the compound's toxicity is not target-mediated or apoptotic, but rather a result of non-specific physical membrane disruption (necrosis) typical of high-dose cationic amphiphilic drugs. Researchers advancing this pharmacophore must optimize its pKa and lipophilicity (LogP) to widen the therapeutic index and mitigate this lytic liability.

References

  • Abebe, F. A., et al. (2021). "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Omega (via NCBI PMC). [Link]

  • Kaja, S., et al. (2017). "Quantification of Lactate Dehydrogenase for Cell Viability Testing Using Cell Lines and Primary Cultured Astrocytes." Current Protocols in Toxicology (via PubMed). [Link]

  • Advanced Technology & Industrial Co., Ltd. (Product Database). "2-[2-(CYCLOPROPYL-METHYL-AMINO)-CYCLOHEXYLAMINO]-ETHANOL (CAS 1353985-96-2)". [Link]

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Safety Operating Guide

Proper Disposal of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, a compound encountered in pharmaceutical research and development. By understanding the inherent hazards and adhering to established best practices, you can ensure the safety of your personnel and maintain compliance with regulatory standards.

Hazard Assessment: Understanding the Risks

  • Aminocyclohexane Derivatives: These compounds are organic amines and are often corrosive, causing severe skin burns and eye damage.[1][2] They can be toxic if ingested or inhaled.[3] Amines are also typically basic and can react vigorously with acids.[1]

  • Ethanolamine Derivatives: Ethanolamines are also known to be corrosive and can cause skin and eye irritation or burns.[1][4] They may be harmful if swallowed or in contact with skin. Inhalation may cause respiratory irritation.

Based on these structural analogues, 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol should be handled as a corrosive, toxic, and potentially reactive substance .

Table 1: Hazard Profile of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol (Inferred)

Hazard ClassificationPotential Effects
Corrosive Causes severe skin burns and eye damage.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or inhaled.[3]
Irritant May cause respiratory tract irritation.
Reactivity Reacts with acids and oxidizing agents.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the corrosive and toxic nature of this compound, appropriate PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[5] For larger quantities or when there is a risk of splashing, an apron and rubber boots should be worn.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating aerosols or vapors, a respirator with an appropriate organic vapor cartridge is necessary.[7]

Spill Management: Preparedness is Key

Accidental spills should be handled promptly and safely. Your laboratory should have a spill kit readily available.

Minor Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Place all contaminated materials , including PPE, into the hazardous waste container.

Major Spills (outside a fume hood):

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.[5]

  • Prevent the spill from entering drains or waterways.[4]

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8]

Step 1: Waste Collection and Segregation

  • Collect all waste containing 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and properly labeled hazardous waste container.[8][9][10]

  • The container should be made of a material that will not react with the chemical; for amines, high-density polyethylene (HDPE) is a suitable choice.[9] Avoid metal containers as amines can be corrosive to some metals.[9]

  • Segregate this waste stream from other incompatible waste types, such as acids and oxidizing agents, to prevent dangerous reactions.[8][11]

Step 2: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol" and its estimated concentration and volume.[8][9]

  • Include the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[8][9]

  • The SAA should be a secondary containment area to prevent the spread of any potential leaks.[9][11]

  • Ensure the storage area is well-ventilated and away from sources of ignition.[6][11]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[12][13]

  • Do not exceed the accumulation time limits for hazardous waste as defined by your local and national regulations (e.g., in the US, typically 90 days for Large Quantity Generators).[9][14]

The following diagram illustrates the decision-making process for the disposal of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe collect Collect in Compatible, Labeled Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area segregate->store inspect Weekly Inspection store->inspect contact_ehs Contact EH&S for Pickup inspect->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol.

Conclusion: A Commitment to Safety

The proper disposal of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, personal protection, and compliant waste management, researchers can mitigate risks and ensure a safe and environmentally responsible laboratory environment. Always consult your institution's specific waste management policies and procedures, as they may have additional requirements.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. [Link]

  • Safety Data Sheet: Ethanolamine. Carl ROTH. [Link]

  • Safety Data Sheet. Cole-Parmer. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet: Ethanolamine. New Jersey Department of Health. [Link]

  • Standard Operating Procedure: Ethanol. University of California, Santa Barbara. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]

  • 2-(Cyclohexylmethylamino)ethanol. PubChem, National Library of Medicine. [Link]

  • Aminocyclohexane. Ataman Kimya. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Advisory 7.3 - Chemical Waste Disposal. University of Cincinnati. [Link]

  • 2-(4-Aminopentyl(ethyl)amino)ethanol. PubChem, National Library of Medicine. [Link]

  • Ethanol, 2-[(1-methylpropyl)amino]-. U.S. Environmental Protection Agency. [Link]

  • Cyclohexylamine. U.S. Department of Agriculture. [Link]

  • Identifying types of pharmaceutical waste and disposal containers. NHS Specialist Pharmacy Service. [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Library of Medicine. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.